molecular formula C14H25F3N2O2S2 B2522491 3,3,3-trifluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide CAS No. 2034469-59-3

3,3,3-trifluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide

Cat. No.: B2522491
CAS No.: 2034469-59-3
M. Wt: 374.48
InChI Key: RXASNPAYRSTKDH-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C14H25F3N2O2S2 and its molecular weight is 374.48. The purity is usually 95%.
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Scientific Research Applications

Sulfonamides as Cyclisation Terminators

Sulfonamides, including derivatives similar to the specified chemical compound, have been identified as novel terminators of cationic cyclisations. These compounds facilitate the formation of complex polycyclic systems by terminating cationic cascades, showcasing their utility in synthesizing pyrrolidines and homopiperidines. Such processes highlight the importance of sulfonamides in inducing cyclisation reactions, which are pivotal in the synthesis of various organic compounds (Haskins & Knight, 2002).

Applications in Glycosidic Linkage Formation

The combination of sulfonamides with trifluoromethanesulfonic anhydride has been employed as a potent reagent for activating thioglycosides, leading to the formation of glycosyl triflates. This method provides an efficient route to synthesize diverse glycosidic linkages, demonstrating the compound's role in facilitating reactions crucial for glycoscience research (Crich & Smith, 2001).

Triflamides and Triflimides in Organic Reactions

Triflamides and their derivatives, including triflimides, are highlighted for their significant applications in organic chemistry due to their NH-acidity, lipophilicity, and catalytic activity. These compounds are instrumental in a wide range of reactions, including cycloadditions, Friedel–Crafts reactions, and aminations. Their strong electron-withdrawing properties and low nucleophilicity make them valuable in synthesizing nitrogen-containing compounds, catalysts, and ligands, showcasing their versatility in organic synthesis and potential applications in medicine and agriculture (Moskalik & Astakhova, 2022).

Bromination of Trifluoromethanesulfonamide Derivatives

The bromination of derivatives similar to 3,3,3-trifluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide has been studied, revealing the formation of dibromopropenyl and dibrompropenyl trifluoromethanesulfonamides. This research demonstrates the compound's reactivity towards halogenation, offering insights into the synthesis of halogenated derivatives for further chemical applications (Shainyan, Ushakova, & Danilevich, 2015).

Properties

IUPAC Name

3,3,3-trifluoro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25F3N2O2S2/c15-14(16,17)5-10-23(20,21)18-11-12-1-6-19(7-2-12)13-3-8-22-9-4-13/h12-13,18H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXASNPAYRSTKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CCC(F)(F)F)C2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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